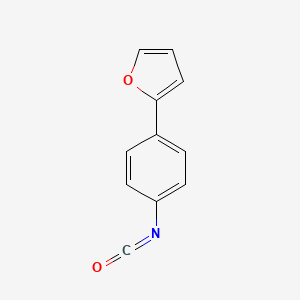

2-(4-异氰酸苯基)呋喃

描述

2-(4-Isocyanatophenyl)furan is a chemical compound with the molecular formula C11H7NO2 . It is used for research and development purposes .

Synthesis Analysis

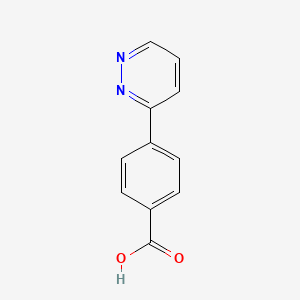

The synthesis of furan compounds, including 2-(4-Isocyanatophenyl)furan, involves various methods. One common method is the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones under non-aqueous acidic conditions . Other methods include the oxidation of alkyl enol ethers to enals using a palladium catalyst , and the cycloisomerization of conjugated allenones into furans under mild conditions .Molecular Structure Analysis

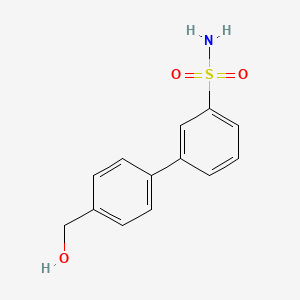

The molecular structure of 2-(4-Isocyanatophenyl)furan consists of a furan ring attached to an isocyanatophenyl group . The furan ring is a five-membered aromatic heterocycle, while the isocyanatophenyl group contains a phenyl ring attached to an isocyanate functional group .Chemical Reactions Analysis

Furan compounds, including 2-(4-Isocyanatophenyl)furan, undergo various chemical reactions. These include oxidation reactions, where furan is converted to furancarboxylic acids, which are then decarboxylated to furan . Other reactions include electrophilic substitution reactions, where furan undergoes nitration, sulfonation, halogenation, and alkylation .作用机制

Target of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . In particular, 2-(4-Isocyanatophenyl)furan has been used in the development of various drugs, including anti-inflammatory and anti-cancer agents.

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes

Biochemical Pathways

Furan-containing compounds are known to affect a wide range of biochemical pathways

Pharmacokinetics

The compound’s molecular formula is C11H7NO2 , and it has a topological polar surface area of 42.6 , which may influence its ADME properties

Result of Action

It has been used in the development of various drugs, including anti-inflammatory and anti-cancer agents, suggesting that it may have effects at the molecular and cellular levels

Action Environment

The pursuit for “green” and sustainable chemical feedstocks, coupled with the increasing concerns over climate change, volatile oil prices and the attendant undesirable environmental issues, associated with fossil hydrocarbons, have led to a remarkable increase in the use of biomass-derived furan platform chemicals

实验室实验的优点和局限性

2-(4-Isocyanatophenyl)furan has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been found to possess unique chemical and biological properties, making it a valuable tool in the field of medicinal chemistry and drug discovery. However, 2-(4-Isocyanatophenyl)furan also has some limitations. It can be toxic and hazardous to handle, requiring appropriate safety measures. It can also react with various biological molecules, making it challenging to study its mechanism of action.

未来方向

There are several future directions for the study of 2-(4-Isocyanatophenyl)furan. It can be used as a building block for the synthesis of various organic compounds, including potential drugs for the treatment of cancer, inflammation, and infectious diseases. Further studies are needed to understand the mechanism of action of 2-(4-Isocyanatophenyl)furan and its interaction with various biological molecules. 2-(4-Isocyanatophenyl)furan can also be used as a tool for the development of new diagnostic and imaging techniques.

科学研究应用

医药应用

呋喃衍生物已知用于生产各种药物。 虽然搜索结果中没有详细说明 2-(4-异氰酸苯基)呋喃在药物中的具体应用,但由于异氰酸酯基团的反应性,该化合物可能参与药物的合成,异氰酸酯基团可以形成脲和氨基甲酸酯,这两种物质在许多药物中很常见 .

树脂生产

异氰酸酯是生产聚氨酯树脂的关键成分。 2-(4-异氰酸苯基)呋喃有可能用于生产基于呋喃的聚氨酯树脂,这些树脂可能提供独特的性能,如提高的热稳定性或耐化学性 .

农用化学品

搜索结果没有提供 2-(4-异氰酸苯基)呋喃在农用化学品中使用的具体示例,但鉴于呋喃衍生物在该领域的使用,该化合物有可能作为杀虫剂或除草剂的前体或活性成分 .

漆生产

呋喃衍生物被提及为漆中的成分。 2-(4-异氰酸苯基)呋喃中的异氰酸酯基团可以与醇反应形成聚氨酯,聚氨酯由于其耐久性而经常用作漆等保护涂层 .

材料科学

鉴于异氰酸酯与各种化合物的反应性,2-(4-异氰酸苯基)呋喃可以研究其在材料科学中的应用,特别是在开发具有特定所需性能的新型聚合物方面 .

能源部门

糠醛是一种相关的呋喃衍生物,与能源相关应用有关。 由此推断,2-(4-异氰酸苯基)呋喃可能被探索用于创建新的燃料或作为能源生产过程中的溶剂 .

属性

IUPAC Name |

2-(4-isocyanatophenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c13-8-12-10-5-3-9(4-6-10)11-2-1-7-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHIYROPEPGJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594483 | |

| Record name | 2-(4-Isocyanatophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

859850-66-1 | |

| Record name | 2-(4-Isocyanatophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

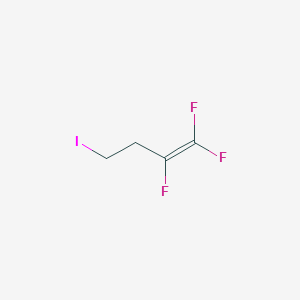

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-1'-(Methylsulfonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylic acid](/img/structure/B1627374.png)

![Benzo[b]furan-3-ylacetaldehyde](/img/structure/B1627377.png)